molecular formula C11H11NO2 B2585391 Methyl 4-methyl-1H-indole-6-carboxylate CAS No. 928772-65-0

Methyl 4-methyl-1H-indole-6-carboxylate

Cat. No. B2585391
Key on ui cas rn: 928772-65-0
M. Wt: 189.214
InChI Key: LFYFHEUJQWRINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07713996B2

Procedure details

A solution of 4,5-dimethyl-3-nitrobenzoic acid (Helv. Chim. Acta 1980, 37, 385; 2.50 g, 12.8 mmol) and N,N-dimethylformamide dimethyl acetal (3.66 g, 30.7 mmol) in N,N-dimethylformamide (25 mL) was heated at 140° C. for 4 h, then volatile material was removed by distillation. The residue was taken up in tetrahydrofuran (10 mL) and methanol (10 mL), then Raney nickel (aqueous suspension, 1 mL) and hydrazine hydrate (1.85 g, 57.6 mmol) were added over 30 min in three portions at 50° C., and the reaction was kept at 50° C. for another 90 min. The reaction mixture was filtered through diatomaceous earth, the filtrate was dried (MgSO4), and evaporated. Chromatography (SiO2, heptane-ethyl acetate 2:1) produced 4-methyl-1H-indole-6-carboxylic acid methyl ester (1.68 g, 69%). White solid, MS (ISP): m/e 190.3 (M+H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([CH3:11])=[CH:9][C:5](C(O)=O)=[CH:4][C:3]=1[N+:12]([O-])=O.C[O:16][CH:17]([O:21][CH3:22])N(C)C.O.NN.[CH3:26]N(C)C=O>CO.[Ni]>[CH3:22][O:21][C:17]([C:5]1[CH:4]=[C:3]2[C:2]([CH:1]=[CH:26][NH:12]2)=[C:10]([CH3:11])[CH:9]=1)=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)O)C=C1C)[N+](=O)[O-]
Name
Quantity
3.66 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.85 g
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
volatile material was removed by distillation
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
COC(=O)C1=CC(=C2C=CNC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.